2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one
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Overview
Description
2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one is a synthetic organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a cyclic anhydride under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide derivative and a carboxylic acid derivative under dehydrating conditions.
Attachment of the Cyclopentyl and p-Tolyl Groups: The cyclopentyl and p-tolyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical structure.
Industry: Applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one: shares structural similarities with other isoindolinone derivatives and oxadiazole-containing compounds.
Isoindolinone Derivatives: Compounds with similar core structures but different substituents.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one is a novel isoindoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining isoindoline and oxadiazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2 with a molecular weight of approximately 332.39 g/mol . The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including:
Cell Line | IC50 (µM) |
---|---|
Caco-2 (Colon Cancer) | 15.6 |
HeLa (Cervical Cancer) | 12.3 |
MCF-7 (Breast Cancer) | 18.5 |
These findings suggest that This compound may possess similar or enhanced cytotoxic properties.
Antimicrobial Activity
The antimicrobial activity of oxadiazole derivatives has been well-documented. For example, compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Properties : A recent investigation into a series of oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly enhanced their anticancer activity. The study reported that certain derivatives exhibited IC50 values as low as 10 µM against breast and colon cancer cell lines, indicating strong potential for therapeutic applications.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds displayed minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, showcasing their potential as new antimicrobial agents.
Properties
IUPAC Name |
2-cyclopentyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-14-9-11-15(12-10-14)20-23-21(27-24-20)18-8-4-5-16-13-25(22(26)19(16)18)17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNKFBIJHRTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=C3C(=O)N(C4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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